2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways . This inhibits the proliferation of cells that express constitutively activated ALK fusion proteins .
Biochemical Pathways
The inhibition of ALK leads to the suppression of several downstream signaling pathways. These include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways , all of which are involved in cell cycle regulation, survival, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the growth of cancer cells that express the EML4-ALK fusion gene . This has been demonstrated in mice xenografted with NCI-H2228 cells expressing EML4-ALK, where the compound showed dose-dependent antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with a suitable alkylating agent to introduce the 4-methyl group.
Introduction of the p-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with ethyl acetate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide: Lacks the ethoxy and p-tolyl groups.
2-ethoxy-N-(2-(piperazin-1-yl)-2-(p-tolyl)ethyl)acetamide: Lacks the 4-methyl group on the piperazine ring.
Uniqueness
The presence of the ethoxy group, the 4-methylpiperazin-1-yl moiety, and the p-tolyl group in 2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-4-23-14-18(22)19-13-17(16-7-5-15(2)6-8-16)21-11-9-20(3)10-12-21/h5-8,17H,4,9-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEKRKUFTLOSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)C)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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